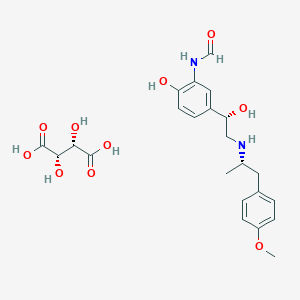

(S,S)-Formoterol D-tartrate

Übersicht

Beschreibung

(S,S)-Formoterol D-tartrate is a chiral compound used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a selective beta-2 adrenergic receptor agonist, which means it helps relax the muscles in the airways, making it easier to breathe. The compound is known for its rapid onset and long duration of action, making it a valuable medication in respiratory therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-Formoterol D-tartrate involves several steps, starting from commercially available precursors. The key steps include:

Formation of the chiral intermediate: This involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

Coupling reactions: The chiral intermediate is then coupled with other reagents to form the desired product.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the enantiomerically pure this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

Automated purification systems: To ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S,S)-Formoterol D-tartrate undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.

Wissenschaftliche Forschungsanwendungen

(S,S)-Formoterol D-tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.

Biology: Studied for its effects on beta-2 adrenergic receptors and its role in cellular signaling pathways.

Medicine: Extensively researched for its therapeutic effects in respiratory diseases, including asthma and COPD.

Industry: Used in the development of new bronchodilator formulations and drug delivery systems.

Wirkmechanismus

(S,S)-Formoterol D-tartrate exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound’s selectivity for beta-2 receptors minimizes its effects on other adrenergic receptors, reducing the risk of side effects.

Vergleich Mit ähnlichen Verbindungen

Albuterol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.

Salmeterol: A long-acting beta-2 agonist with a similar mechanism of action.

Terbutaline: A beta-2 agonist used for similar therapeutic purposes.

Uniqueness of (S,S)-Formoterol D-tartrate: this compound is unique due to its rapid onset and long duration of action, making it suitable for both acute and maintenance therapy in respiratory diseases. Its high selectivity for beta-2 receptors also contributes to its favorable safety profile compared to other bronchodilators.

Biologische Aktivität

(S,S)-Formoterol D-tartrate is an enantiomer of formoterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). While the (R,R)-enantiomer exhibits significant therapeutic effects, the biological activity of (S,S)-formoterol has been less favorable. This article explores the biological activity of (S,S)-formoterol, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Formoterol

Formoterol is administered as a racemic mixture containing both (R,R)- and (S,S)-enantiomers. The pharmacological efficacy of formoterol is attributed predominantly to the (R,R)-isomer, which demonstrates potent bronchodilation by stimulating beta-2 adrenergic receptors in bronchial smooth muscle. In contrast, (S,S)-formoterol is considered significantly less potent and may even exert adverse effects in certain contexts.

Pharmacodynamics

- Receptor Binding :

-

Inflammatory Mediator Effects :

- Studies indicate that while (R,R)-formoterol reduces inflammatory cytokines like GM-CSF, (S,S)-formoterol may actually increase levels of certain inflammatory mediators such as IL-4 in specific cell types . This differential effect raises concerns regarding the potential pro-inflammatory actions of (S,S)-formoterol.

Efficacy in Asthma and COPD

A review of clinical data reveals that the therapeutic benefits associated with formoterol are largely due to the (R,R) enantiomer. Research has shown that patients receiving racemic formoterol experience improvements in lung function; however, studies have also indicated that the presence of (S,S)-formoterol may lead to increased side effects without contributing to therapeutic efficacy .

Case Studies

- Asthma Management :

- COPD Treatment :

Pharmacokinetics

- Absorption : The pulmonary bioavailability of formoterol is approximately 43%, with systemic bioavailability around 60% following inhalation.

- Metabolism : Formoterol undergoes metabolism primarily through glucuronidation, with minor pathways including O-demethylation. The metabolic pathways for (S,S)-formoterol are not fully characterized but are presumed to follow similar routes .

Safety Profile

The safety profile of (S,S)-formoterol has raised concerns due to its potential pro-inflammatory effects when compared to the anti-inflammatory properties exhibited by (R,R)-formoterol. Patients receiving treatments containing significant amounts of (S,S)-formoterol may be at risk for exacerbated inflammation and related adverse effects .

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSXYHUNDAXDRH-IUYQBNQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872481 | |

| Record name | (S,S)-Formoterol D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208102-43-6 | |

| Record name | (S,S)-Formoterol D-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.